molecular formula C14H19BrN2O4S B3579524 2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B3579524
M. Wt: 391.28 g/mol
InChI Key: HQJWIOIXUJLFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-243251 is a dihydroacridinedione compound that has been studied for its potential antimalarial properties. It has shown significant activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria .

Chemical Reactions Analysis

WAY-243251 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-243251 has been primarily studied for its antimalarial activity. It has shown efficacy in vitro and in vivo against various strains of Plasmodium falciparum. The compound has also been evaluated for its potential to prevent the transmission of malaria by affecting the sporogonic development of the parasite in mosquitoes .

In addition to its antimalarial properties, WAY-243251 may have applications in other areas of infectious disease research. Its ability to target specific pathways and molecular targets makes it a valuable compound for further investigation .

Mechanism of Action

WAY-243251 exerts its antimalarial effects by targeting the blood schizonticidal stage of the Plasmodium falciparum life cycle. It is believed to interfere with the parasite’s ability to replicate and survive within red blood cells. The exact molecular targets and pathways involved in this process are still under investigation, but it is known to be effective against both drug-susceptible and drug-resistant strains .

Comparison with Similar Compounds

WAY-243251 is part of a class of compounds known as dihydroacridinediones. Similar compounds in this class include:

  • WR-233602
  • WR-250547
  • WR-250548

These compounds share structural similarities but may differ in their efficacy, metabolic stability, and solubility. WAY-243251 is unique in its high absolute activity and comparability of activities against both susceptible and resistant parasites .

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-ethylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-2-22(19,20)17-9-7-16(8-10-17)14(18)11-21-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJWIOIXUJLFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
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2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 6
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2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

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